Sulfonfluorescein
Overview
Description
Synthesis Analysis
The synthesis of sulfonfluorescein-like compounds involves complex chemical reactions, focusing on the formation of sulfur-nitrogen bonds and fluorosulfates. Research into the synthesis of acyclic sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur, reveals intricate processes involving electron delocalization from nitrogen to sulfur, contributing to the unique properties of these compounds (Haas et al., 1996). Additionally, the bifluoride-catalyzed sulfur(VI) fluoride exchange reaction offers a pathway for synthesizing polysulfates and polysulfonates, highlighting a method for creating high molecular weight compounds with exceptional mechanical properties (Gao et al., 2017).
Molecular Structure Analysis
The structural, electronic, and thermodynamic properties of sulfonfluorescein analogs, such as perfluorooctane sulfonate (PFOS), have been thoroughly investigated. Density Functional Theory (DFT) calculations reveal that these compounds exhibit significant electrostatic potential variations and molecular orbital distributions, which are crucial for understanding their reactivity and interactions with biological systems (Torres et al., 2009).
Chemical Reactions and Properties
Sulfonfluorescein and related compounds undergo various chemical reactions, including deoxyfluorination and sulfur fluoride exchange (SuFEx) chemistry. The development of sulfone iminium fluorides (SIFs) exemplifies the innovation in creating reactive sulfur(VI) molecules for the efficient transformation of alcohols and carboxylic acids into fluorinated products (Vogel et al., 2022).
Physical Properties Analysis
The physical properties of sulfonfluorescein derivatives, such as solubility and fluorescence characteristics, are closely linked to their molecular structure and chemical composition. These properties are essential for their applications in biological imaging and environmental tracing.
Chemical Properties Analysis
The chemical properties of sulfonfluorescein-like compounds, including their stability, reactivity, and interaction with various chemical agents, are of significant interest. Studies on the decomposition of perfluorinated sulfonic acids and the synthesis of highly reactive sulfone iminium fluorides provide insights into their reactivity and potential environmental impact (Altarawneh, 2021).
Scientific Research Applications
-
Organic Synthesis
- Sulfonyl fluorides have found widespread applications in organic synthesis .
- Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
-
Chemical Biology
- Sulfonyl fluorides are also used in the field of chemical biology .
- They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
-
Drug Discovery
- In the field of drug discovery, sulfonyl fluorides have also found applications .
- They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
-
Materials Science
-
Polymer Chemistry
- Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 .
- The functional group is valuable due to its widespread applications in polymer chemistry .
- They are used as precursors in the formation of additional sulfur (VI) species .
- Despite these innovations, an underexplored synthetic approach to sulfonyl fluorides has been to employ sulfonic acids .
-
Surface Modifications
Safety And Hazards
Future Directions
While specific future directions for Sulfonfluorescein are not mentioned in the search results, fluorescence-guided surgery, an area where similar compounds are used, is rapidly evolving. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
properties
IUPAC Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',6'-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6S/c20-11-5-7-13-16(9-11)24-17-10-12(21)6-8-14(17)19(13)15-3-1-2-4-18(15)26(22,23)25-19/h1-10,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGFSGAAOVTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073978 | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonefluorescein | |
CAS RN |
4424-03-7 | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9′-[9H]xanthene]-3′,6′-diol, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonefluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFONEFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5473V7NJYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.